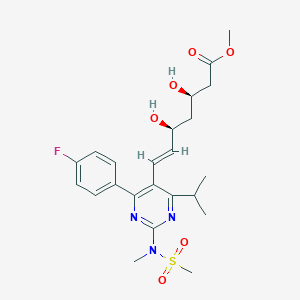

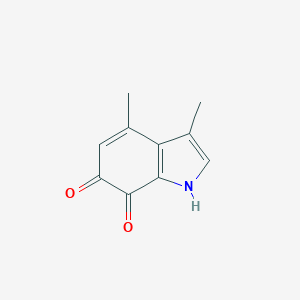

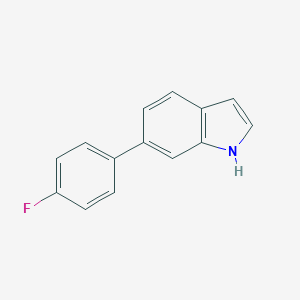

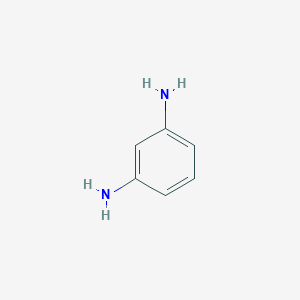

![molecular formula C10H10N4O B132965 N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide CAS No. 154594-15-7](/img/structure/B132965.png)

N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide

Overview

Description

“N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide” is a compound that has been used in the synthesis of various coordination polymers . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .

Synthesis Analysis

The compound has been used in the synthesis of coordination polymers under solvothermal conditions. The reaction involves bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts .

Molecular Structure Analysis

The structures of the coordination polymers synthesized using this compound have been determined by single X-ray crystal diffraction . They have been further characterized by elemental analysis, IR, TGA, and PXRD .

Chemical Reactions Analysis

The compound has been involved in the synthesis of coordination polymers. These polymers have shown multiresponsive luminescent sensitive detection for antibiotics and pesticides, and antitumor activities .

Scientific Research Applications

Anticancer Agents

Field

Application

1,2,4-triazole derivatives, including N-[4-(1,2,4-triazol-4-yl)phenyl]acetamide, have been synthesized and evaluated as promising anticancer agents .

Method of Application

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis. The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

Results

Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Drug Discovery

Field

Application

1,2,4-triazole-containing scaffolds, including N-[4-(1,2,4-triazol-4-yl)phenyl]acetamide, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

Method of Application

This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

Results

The review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Antimicrobial Agents

Application

The 1,2,4-triazole core, including N-[4-(1,2,4-triazol-4-yl)phenyl]acetamide, has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .

Method of Application

These compounds are used in various therapies as per the disease condition and the patient’s health status .

Results

These compounds have shown effective results in treating various diseases .

Antidepressant Agents

Application

1,2,4-triazoles fused to another heterocyclic ring, including N-[4-(1,2,4-triazol-4-yl)phenyl]acetamide, have been synthesized and evaluated as promising antidepressant agents .

Method of Application

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

Results

These compounds have shown promising results in treating depression .

Antiviral Agents

Application

The 1,2,4-triazole core, including N-[4-(1,2,4-triazol-4-yl)phenyl]acetamide, has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as ribavirin (antiviral) .

Results

Antitumoral Agents

Application

The 1,2,4-triazole core, including N-[4-(1,2,4-triazol-4-yl)phenyl]acetamide, has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as letrozole and anastrozole (antitumoral) .

properties

IUPAC Name |

N-[4-(1,2,4-triazol-4-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-8(15)13-9-2-4-10(5-3-9)14-6-11-12-7-14/h2-7H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAFMDFJFDEJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399158 | |

| Record name | N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide | |

CAS RN |

154594-15-7 | |

| Record name | N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

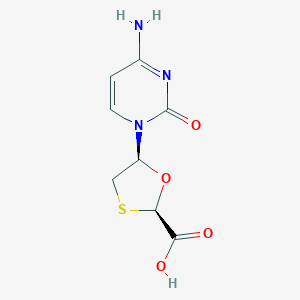

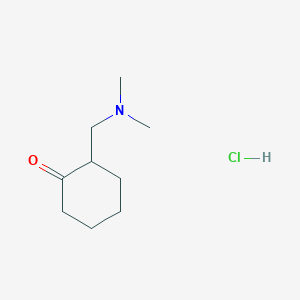

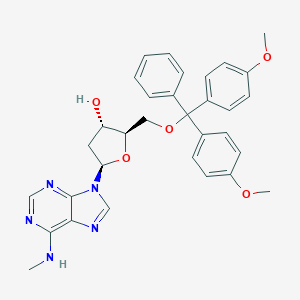

![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)